N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-acetamide, also known as 5-Amino-2-fluorophenyl-2-chlorophenoxyacetamide or 5-Amino-2-fluorophenoxyacetamide, is a chemical compound commonly used in scientific research applications. It is a fluorinated amide that belongs to the family of phenoxyacetamides and has been widely studied for its biochemical and physiological effects.
Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
A study evaluated thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, to explore their carcinogenic potential. These compounds, including various N-substituted acetamides, were synthesized and assessed through in vitro assays for potential carcinogenicity, highlighting the importance of understanding the biological activity of novel compounds (Ashby et al., 1978).
N-Acetylcysteine in Psychiatry
N-acetylcysteine (NAC), a compound with therapeutic implications in psychiatry, represents an example of how modifications to chemical structures can impact clinical applications. NAC's mechanisms include modulating glutamatergic, neurotropic, and inflammatory pathways, showcasing the diverse effects that chemical compounds can have on human health (Dean, Giorlando, & Berk, 2011).
Advanced Oxidation Processes for Degradation
The degradation of acetaminophen, a commonly used pharmaceutical, via advanced oxidation processes (AOPs) demonstrates the significance of chemical reactions in environmental science. This study discusses the degradation pathways and biotoxicity of various by-products, illustrating the environmental impact of chemical compounds and the necessity for their careful study and management (Qutob et al., 2022).
Hepatoprotective and Nephroprotective Activities
The review on chrysin, a flavonoid, for its hepatoprotective and nephroprotective activities against various drugs and toxic agents underscores the potential of chemical compounds in mitigating the effects of other harmful substances. This emphasizes the role of chemical research in discovering protective agents (Pingili et al., 2019).
Synthetic Organic Chemistry
Research on synthetic organic chemistry, including the development of N-acylation reagents and studies on chiral axes due to acyclic imide-Ar bonds, highlights the ongoing innovations in chemical synthesis techniques. Such studies are crucial for creating novel compounds with potential applications across various fields (Kondo & Murakami, 2001).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-10-3-1-2-4-13(10)20-8-14(19)18-12-7-9(17)5-6-11(12)16/h1-7H,8,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFFOHTXYGEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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